C.I. Pigment Yellow 176

Description

Properties

CAS No. |

90268-24-9 |

|---|---|

Molecular Formula |

C36H33Cl3N6O6 |

Molecular Weight |

752.0 g/mol |

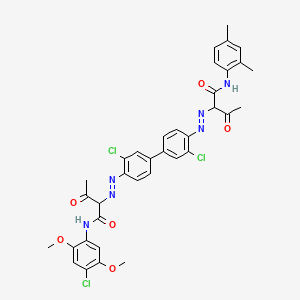

IUPAC Name |

(Z)-2-[[2-chloro-4-[3-chloro-4-[[(E)-1-(4-chloro-2,5-dimethoxyanilino)-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide |

InChI |

InChI=1S/C36H33Cl3N6O6/c1-18-7-10-27(19(2)13-18)40-35(48)33(20(3)46)44-42-28-11-8-22(14-24(28)37)23-9-12-29(25(38)15-23)43-45-34(21(4)47)36(49)41-30-17-31(50-5)26(39)16-32(30)51-6/h7-17,46-47H,1-6H3,(H,40,48)(H,41,49)/b33-20-,34-21+,44-42?,45-43? |

InChI Key |

AKFQPPWEZQPEOU-AXPABZMGSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl)C |

physical_description |

Dry Powder |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Pigment Yellow 176

Classical Azo Coupling and Diazotization Routes for Diarylide Yellow Pigments

The industrial synthesis of diarylide yellow pigments, including Pigment Yellow 176, is rooted in the classical and well-established chemical processes of diazotization and azo coupling. naturalpigments.canaturalpigments.eu This synthetic pathway is known for its efficiency and the ability to produce a wide array of colors. naturalpigments.euwikipedia.org

The process commences with the diazotization of a primary aromatic amine. In the case of many diarylide yellows, this involves tetrazotizing a benzidine (B372746) derivative, such as 3,3'-dichlorobenzidine (B165656), to form a tetrazo salt. naturalpigments.eugoogle.com This reaction is typically carried out in an aqueous medium at low temperatures, often between 0°C and 10°C, using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. google.comunb.cachemicalbook.com

The resulting diazonium salt is then reacted with a coupling component in what is known as an azo coupling reaction. wikipedia.org For diarylide yellow pigments, acetoacetanilide (B1666496) derivatives are commonly employed as coupling agents. google.com The specific coupling component used significantly influences the final properties of the pigment. google.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking the activated aromatic ring of the coupling agent. wikipedia.org The pH of the reaction mixture is a critical parameter, with the reaction proceeding more rapidly at higher pH levels. wikipedia.orggoogle.com

The synthesis of diarylide pigments is generally considered straightforward, which contributes to their economic viability. researchgate.net The process typically involves reacting one mole of the bis-diazotized aromatic amine with two moles of the acetoacetanilide coupling component, with both coupling reactions occurring concurrently. researchgate.net

Novel Approaches in the Synthesis of Pigment Yellow 176

While classical methods dominate industrial production, research into novel synthetic approaches aims to enhance efficiency, sustainability, and the final properties of pigments like Pigment Yellow 176. One area of exploration involves the formation of solid solutions. For instance, a diarylide yellow pigment can be produced by coupling tetrazotized 3,3'-dichlorobenzidine with a mixture of different acetoacetanilide coupling agents, such as 4-chloro-2,5-dimethoxy-acetoacetanilide and 2,4-dimethyl-acetoacetanilide. google.comgoogle.com This approach results in a mixture of diarylide molecules that form a solid solution, which can exhibit desirable shades and durability. google.comgoogle.com

Another innovative approach is the development of one-pot synthesis methods. Traditionally, azo pigment synthesis involves separate diazotization and coupling steps in different vessels. A one-pot method has been developed where granular polytetrafluoroethylene (PTFE) is added to a mechanically agitated aqueous mixture containing sodium nitrite, hydrochloric acid, a diazo component, and a coupling component, streamlining the process. rsc.org

Furthermore, advancements in pigment finishing and treatment can be considered part of novel synthetic strategies. For example, methods to enhance the fluorescence of diarylide pigments like Pigment Yellow 176 have been developed. This can involve isolating the synthesized pigment as a dry powder and then subjecting a slurry of the pigment to a heat treatment under elevated pressure. google.com

Green Chemistry Principles and Sustainable Production Techniques for Organic Pigments

The pigment industry is increasingly adopting green chemistry principles to minimize its environmental impact. leio-indu.com Traditional manufacturing processes often involve hazardous chemicals, high energy consumption, and waste generation. leio-indu.com In response, a shift towards more sustainable practices is underway.

Key principles of green chemistry applicable to organic pigment production include:

Waste Prevention: Designing syntheses to produce minimal or no waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water-based systems. leio-indu.comeurekalert.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov

Use of Renewable Feedstocks: Exploring the use of bio-based raw materials derived from sources like agricultural waste. leio-indu.comeurekalert.org

Catalysis: Utilizing catalytic reagents over stoichiometric reagents to enhance efficiency and reduce waste.

In the context of pigment production, this translates to developing waterborne pigment formulations to reduce volatile organic compounds (VOCs) and implementing closed-loop systems to minimize water wastage. leio-indu.com Companies are focusing on biodegradable, non-toxic pigments and production methods that conserve energy and reduce carbon emissions. The development of bio-based pigments from renewable resources is also a promising area of research. leio-indu.com While specific details on the sustainable production of Pigment Yellow 176 are not extensively documented in the public domain, the general trends in the organic pigment industry point towards a future with more environmentally friendly manufacturing processes.

Chemical Modifications and Analog Design for Performance Optimization of Pigment Yellow 176

To enhance the performance characteristics of Pigment Yellow 176, such as its color strength, stability, and resistance properties, various chemical modification and analog design strategies are employed.

One common approach is the creation of mixed-crystal or solid-solution pigments. The high color strength of pigments like Pigment Yellow 176, which is a mixed crystal of Pigment Yellow 13 and Pigment Yellow 83, can be explained by their crystal structures. researchgate.net By carefully selecting and combining different coupling components, manufacturers can fine-tune the properties of the resulting pigment. google.comgoogle.com

Another strategy involves the introduction of specific functional groups onto the pigment molecule. For example, the incorporation of sulfonic acid groups can improve the dispersibility of pigments in polar systems. emerald.com This is due to the high polarity of the sulfonic acid group. emerald.com

The synthesis of unsymmetrical derivatives is another avenue for performance optimization. This can be achieved through a two-stage diazotization/azo coupling process, which offers greater versatility in molecular design. researchgate.net

Furthermore, surface modification techniques can be applied to existing pigments. This can involve treating the pigment with various chemicals to alter its surface properties and improve its interaction with the application medium. For instance, treating a yellow pigment with metallic salts like zinc chloride has been shown to modify its structure and improve its properties when used to color polypropylene. researchgate.net

These modification strategies are crucial for tailoring pigments to the specific demands of various applications, from printing inks to plastics.

Process Parameter Optimization in Pigment Synthesis

The optimization of process parameters is critical for achieving high yield, desired crystal form, and optimal application properties such as color strength, tone, and transparency in pigment synthesis. google.com Key parameters that are carefully controlled during the synthesis of azo pigments like Pigment Yellow 176 include temperature, pH, reaction time, and the concentration of reactants.

Temperature: The diazotization reaction is typically carried out at low temperatures, often between 0°C and 10°C, to ensure the stability of the diazonium salt. google.comchemicalbook.com The coupling reaction temperature can also be controlled, with some processes carrying it out at temperatures below 20°C. google.com Subsequent heat treatment of the pigment slurry, for example at 90°C, can be employed to influence the final properties of the pigment. google.com

pH: The pH of the reaction medium is a crucial factor in the azo coupling step. The reaction rate is often faster at higher pH values. wikipedia.org For instance, in some diarylide yellow syntheses, the pH of the reaction mixture is maintained at approximately 4.5 by the simultaneous addition of a base like sodium hydroxide. google.comgoogle.com In other processes, the pH may be adjusted to a range of 2 to 9, depending on the specific diazo and coupling components used. google.com

Reaction Time: The duration of the diazotization and coupling reactions, as well as any subsequent heat treatment steps, is carefully controlled to ensure complete reaction and the formation of the desired pigment characteristics. chemicalbook.comgoogle.com Stirring is maintained throughout the reaction to ensure homogeneity. google.comgoogle.com

Concentration and Addition Rate: The concentration of reactants and the rate at which the diazonium salt solution is added to the coupling component suspension are also important parameters that can affect the particle size and quality of the final pigment. google.com

By systematically investigating and optimizing these parameters, manufacturers can produce pigments with consistent quality and performance characteristics.

Advanced Structural Elucidation and Spectroscopic Characterization of Pigment Yellow 176

X-ray Diffraction (XRD) Studies of Crystalline Forms and Polymorphism

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of pigments. For Pigment Yellow 176, XRD studies have been crucial in understanding its relationship with other diarylide yellow pigments, particularly C.I. Pigment Yellow 83 (PY83). google.comacs.orgvulcanchem.com

Research indicates that Pigment Yellow 176 can form a solid solution with PY83. google.comacs.org When synthesized with a significant proportion of the coupling component for PY83 (N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide), the resulting pigment exhibits an XRD pattern with Bragg angles and diffraction intensities that are very similar to those of pure PY83. google.comvulcanchem.com This structural mimicry suggests that the crystal lattice of PY176 is nearly identical to that of PY83. vulcanchem.com

A specific study examining diarylide yellow pigments produced from a mixture of coupling components (4-chloro-2,5-dimethoxy-acetoacetanilide and 2,4-dimethyl-acetoacetanilide) coupled with tetrazotized 3,3′-dichlorobenzidine revealed the formation of a solid solution. google.com The XRD patterns of these mixed pigments closely resembled that of C.I. Pigment Yellow 83, confirming the existence of a solid solution with a structure similar to PY83. google.com Key Bragg angles (approximate 2Θ values, Cu Kα) for these solid solutions were observed at 6.7°, 10.0°, 25.4°, 28.5°, and 30.5°. google.com The close resemblance of the spectra for the mixed pigment and PY83 points to the formation of a solid solution that adopts a crystal structure close to that of PY83. google.com

The formation of these solid solutions is significant as it can influence the pigment's coloristic and performance properties. Calculations on mixed crystals of other diarylide yellows, such as those consisting of PY13 and PY83 (which are related to PY176), have been used to explain their high color strength, linking it back to their crystal structures. acs.orgresearchgate.netacs.orgresearchgate.net While specific polymorphic forms of Pigment Yellow 176 are not extensively detailed in the available literature, the formation of solid solutions is a key aspect of its crystalline character.

| Parameter | Value |

| Crystalline Nature | Crystalline solid, often as a solid solution with PY83 google.comacs.org |

| Crystal System | Data not available |

| Space Group | Data not available |

| Key XRD Peaks (2Θ, Cu Kα) | 6.7°, 10.0°, 25.4°, 28.5°, 30.5° (for a solid solution with PY83) google.com |

Electron Diffraction (ED) and Electron Crystallography for Sub-micrometer Scale Analysis

Electron diffraction (ED) is a powerful technique for determining the crystal structures of sub-micrometer-sized materials, which are often too small for conventional single-crystal X-ray diffraction. acs.orgresearchgate.netnih.gov This method is particularly relevant for organic pigments, which frequently exist as fine crystalline powders or domains. acs.orgresearchgate.netpublications.gc.ca

Given that diarylide yellow pigments like PY176 exist as particles in the nanometer or low micrometer size range, electron diffraction is an essential tool for their detailed structural characterization. publications.gc.ca The analysis of diffuse scattering in electron diffraction data can also provide insights into stacking disorders within the crystal structure, a phenomenon observed in other complex organic pigments. researchgate.netresearchgate.net The ability to analyze crystals as small as 1x4 μm² using a quasi-parallel electron beam highlights the potential of ED for characterizing the intricate structures of pigments like PY176. acs.org

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of a compound and is invaluable for analyzing molecular structure and intermolecular interactions like hydrogen bonding.

FTIR Spectroscopy: The Infrared and Raman Users Group (IRUG) lists a reference spectrum for Pigment Yellow 176 (PY176), confirming its identity as a diarylide yellow azo pigment with the Colour Index number 21103. irug.org The FTIR spectrum of a related yellow pigment produced by Citricoccus sp. showed characteristic bands for functional groups such as N-H (3448.49 cm⁻¹), C-H (2949.92 cm⁻¹ and 2843.84 cm⁻¹), O-H (2719.44 cm⁻¹), NO₂ (1339.47 cm⁻¹), and =C-H (900.70 cm⁻¹). scispace.com For diarylide pigments like PY176, the presence of intermolecular hydrogen bonds, typically of the C=O···H–N type, is a critical structural feature that contributes to their high lattice energy and low solubility. publications.gc.ca These pigments predominantly exist in the more stable hydrazone tautomeric form, which is stabilized by this hydrogen bonding. publications.gc.ca

Raman Spectroscopy: Raman spectroscopy is another key technique for pigment identification. While a specific, detailed Raman spectrum for Pigment Yellow 176 is not available in the provided results, databases like the "Pigments Checker" include Raman spectra for a wide variety of pigments, which are used for comparative analysis in cultural heritage science. chsopensource.org For similar yellow pigments, such as chrome yellow, characteristic Raman bands are used for definitive identification. researchgate.netresearchgate.net The analysis of related azo pigments has shown that resonance Raman (RR) spectroscopy, in conjunction with theoretical calculations, can be used to interpret the vibrational spectra in terms of hydrogen-bonded hydrazone structures. researchgate.net

| Spectroscopic Data | Observed Features |

| FTIR | |

| N-H stretching | ~3448 cm⁻¹ scispace.com |

| C-H stretching | ~2950 cm⁻¹, ~2844 cm⁻¹ scispace.com |

| C=O stretching | Expected, involved in H-bonding publications.gc.ca |

| Raman | |

| Characteristic Bands | Data not available |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of pigments, which are directly related to their color and light stability.

UV-Vis Spectroscopy: The UV-Vis spectrum of a pigment reveals the wavelengths of light it absorbs, which determines its color. For a yellow pigment, maximum absorption typically occurs in the blue-violet region of the spectrum. A yellow pigment extracted from Citricoccus sp., identified as a carotenoid, showed a maximum absorption peak (λmax) at 437 nm. scispace.com Another study on bis-azo dyes containing anthracene (B1667546) reported absorption maxima around 411-420 nm. mdpi.com Pigment Yellow 176 is described as having a brilliant yellow color, sometimes with a slight reddish undertone compared to similar pigments. oopscolor.comvulcanchem.com This shift in color is attributed to the electronic effects of substituents on the molecular structure, which alter the conjugation of the azo system. vulcanchem.com

Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light. While some pigments are fluorescent, this is not always a significant property. For the pigment 3-hydroxy-DL-kynurenine (3-OHK) found in Heliconius butterflies, which also produces a yellow color, fluorescence emission peaks around 508 nm after excitation at 380 nm. biorxiv.org However, for many commercial pigments, high fluorescence is not a desirable property. The quantum efficiency of fluorescence for two synthetic yellow bis-azo dyes was determined to be 0.33 and 0.50. mdpi.com There is no specific data available indicating that Pigment Yellow 176 is significantly fluorescent.

| Photophysical Property | Value/Description |

| Color Shade | Brilliant greenish yellow oopscolor.com |

| UV-Vis λmax | Expected in the 400-450 nm range (typical for yellow pigments) scispace.com |

| Fluorescence Emission | Data not available; not expected to be a primary characteristic. |

Nuclear Magnetic Resonance (NMR) for Solution and Solid-State Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed chemical structure and conformation of molecules in both solution and the solid state. mst.edunih.gov

Solution-State NMR: In solution, NMR can provide precise information about the connectivity of atoms and the geometry of the molecule. However, the very low solubility of pigments like Pigment Yellow 176 makes solution-state NMR challenging. publications.gc.ca

Solid-State NMR (ssNMR): For insoluble materials like pigments, solid-state NMR is the more applicable technique. mst.edunih.gov It can provide information about the three-dimensional structure, dynamics, and packing within the crystal lattice. nih.gov By using techniques like magic-angle spinning (MAS), high-resolution spectra can be obtained from solid samples. mst.edu For other pigments, like lead-tin yellow type I, ssNMR has been used to identify the individual chemical species present and to study degradation processes. researchgate.net In the study of other complex pigments, ssNMR has been used in conjunction with XRD to confirm the tautomeric form (e.g., hydrazone vs. azo) present in the solid state. acs.org Although no specific NMR data for Pigment Yellow 176 were found, ssNMR would be the appropriate method to confirm the expected hydrazone tautomer and to study the molecular conformation within its crystal structure. publications.gc.ca

Mass Spectrometry (MS) for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is a critical tool for confirming the molecular structure of synthesized compounds and for identifying and quantifying impurities.

The molecular formula for Pigment Yellow 176 is reported as C₃₆H₃₃Cl₃N₆O₆, corresponding to a molecular weight of approximately 752.04 g/mol . dyestuffintermediates.com Another source gives the formula as C₃₆H₃₅ClN₆O₆ with a molecular weight of 683.15 g/mol , which may represent a variation of the pigment. oopscolor.combiosynth.com

MS is particularly important for analyzing diarylide yellow pigments due to the potential presence of residual aromatic amines from the synthesis process. google.com For instance, high-performance liquid chromatography (HPLC) coupled with a suitable detector, often MS, is used to analyze for primary aromatic amines in extracts of the pigment. google.com This is crucial because some of the precursor amines are classified as potentially toxic. The manufacturing process of PY176 involves a mixed coupling, which can result in a mixture of different pigment molecules and unreacted starting materials. dyestuffintermediates.com MS would be essential to characterize this complex mixture and to profile any impurities present.

| Property | Value |

| Molecular Formula | C₃₆H₃₃Cl₃N₆O₆ dyestuffintermediates.com or C₃₆H₃₅ClN₆O₆ oopscolor.combiosynth.com |

| Molecular Weight | 752.04 g/mol dyestuffintermediates.com or 683.15 g/mol biosynth.com |

| Primary Application of MS | Molecular weight confirmation and impurity profiling, especially for residual aromatic amines. google.com |

Electron Microscopy (SEM, TEM) for Morphological and Particle Size Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology (shape and surface features) and determining the particle size distribution of pigments. These physical characteristics are critical as they influence the pigment's optical properties, dispersibility, and performance in applications.

Diarylide yellow pigments, including Pigment Yellow 176, are known to exist as particles primarily in the nanometer to low-micrometer size range. publications.gc.ca The pigment powder is typically composed of primary particles (the individual crystals), which can form aggregates and agglomerates. publications.gc.ca

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of pigment particles. Studies on other inorganic pigment particles have used SEM to observe their shape, which can be spherical, elliptical, or cuboidal, and to measure the size of agglomerates, which can be several micrometers in diameter. researchgate.netnih.gov

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can be used to visualize the primary particles themselves. For titanium dioxide pigments, TEM has been used to measure primary particle sizes, which can be in the range of 20-80 nm or 110-200 nm depending on the grade. nih.govresearchgate.netbeilstein-journals.org Inter-laboratory comparisons have shown the importance of standardized sample preparation and measurement protocols for obtaining reproducible particle size distributions from electron microscopy. beilstein-journals.orgscience.gov

For Pigment Yellow 176, controlling the particle size and morphology is crucial for achieving the desired color strength, transparency, and rheological properties in applications like printing inks. sypigment.com

| Characteristic | Description |

| Particle Size Range | Nanometer to low-micrometer scale publications.gc.ca |

| Morphology | Typically exists as primary particles, aggregates, and agglomerates publications.gc.ca |

| SEM Analysis | Reveals surface topography and agglomerate size researchgate.netnih.gov |

| TEM Analysis | Provides high-resolution images of primary particles and their size distribution researchgate.netbeilstein-journals.org |

Physicochemical Principles and Performance Attributes of Pigment Yellow 176

Pigment Particle Morphology and Size Distribution Effects on Optical Properties

The optical characteristics of Pigment Yellow 176, such as its color, tinctorial strength, and transparency, are intrinsically linked to its physical form at the microscopic level. This includes the pigment's crystal structure, the size of its individual particles, and the distribution of these sizes within a given sample.

X-ray diffraction (XRD) studies reveal that Pigment Yellow 176 has a crystal morphology that is almost identical to that of C.I. Pigment Yellow 83. vulcanchem.com This structural similarity is due to PY 176 being a mixed crystal, or solid solution, formed from the co-precipitation of the molecules that individually would form Pigment Yellow 13 and Pigment Yellow 83. vulcanchem.commdpi.com This specific crystalline arrangement is a key determinant of the pigment's inherent color and fastness properties.

The particle size distribution of PY 176 is critical to its performance in application. Commercial grades typically feature a median particle size in the range of 100 to 300 nanometers. vulcanchem.com This small particle size, combined with a narrow distribution, is particularly advantageous for printing inks, enabling high-resolution printing with superior tinctorial strength. vulcanchem.com For instance, in offset printing inks, a high degree of transparency and good gloss are achieved, which are directly related to the fine and uniform dispersion of these small particles. hengyitek.com The specific surface area of PY 176 is also a relevant parameter, with some grades exhibiting a value of around 30 m²/g. l-color.commade-in-china.com

The relationship between particle size and optical properties is a fundamental principle in pigment science. Generally, for a given pigment, tinctorial strength increases as the particle size decreases, down to a certain optimum size where light absorption is maximized. sypigment.com The reddish shade of Pigment Yellow 176 is attributed to the electron-withdrawing chloro and methoxy (B1213986) substituents on its molecular structure, which modify the electronic conjugation of the azo system. vulcanchem.com

Table 1: Typical Particle Properties of Pigment Yellow 176

| Property | Value | Source(s) |

| Median Particle Size | 100–300 nm | vulcanchem.com |

| Specific Surface Area | 30 m²/g | l-color.commade-in-china.com |

| Maximum Particle Size | < 250 µm | l-color.commade-in-china.com |

Surface Chemistry and Interfacial Interactions in Dispersions and Matrices

The ease with which Pigment Yellow 176 can be dispersed and stabilized within a liquid (like an ink vehicle) or a solid matrix (like a plastic) is governed by its surface chemistry and the resulting interfacial interactions. As an organic pigment, PY 176 is inherently hydrophobic, making surface treatment a crucial step in its manufacturing to ensure compatibility with various application media.

To enhance its dispersibility, the surface of Pigment Yellow 176 particles is often modified. Post-synthesis treatment frequently involves the use of surfactants. vulcanchem.com One such example is the application of polypropoxy ditallow amine, which is added to the pigment slurry before drying to improve particle dispersion. vulcanchem.com Another common technique is the surface treatment with resins. hengyitek.com This approach, also used for the related Pigment Yellow 13, coats the individual pigment particles, which helps prevent them from re-agglomerating and improves their wetting by the vehicle or polymer matrix. hengyitek.com

The molecular structure of Pigment Yellow 176 contains functional groups, such as amide groups, that can participate in interfacial interactions. emerald.com These groups can form hydrogen bonds or other secondary interactions with components of the surrounding medium, such as polymers, resins, and solvents. The nature and strength of these interactions influence key properties like dispersion stability, rheology, and even migration resistance. Effective dispersion requires overcoming the van der Waals forces that cause pigment particles to attract each other and form aggregates and agglomerates. Mechanical energy is used to break these clusters down, while the surface treatment and chemical interactions ensure the particles remain separated and stable in the dispersion. emerald.com

Rheological Behavior of Pigment Yellow 176 Dispersions and Formulations

The rheology, or flow behavior, of dispersions containing Pigment Yellow 176 is a critical factor in their processing and final application performance, particularly in printing inks and coatings. The viscosity of a pigment dispersion is not a constant value but changes with the applied shear rate, a characteristic of non-Newtonian fluids.

Dispersions of diarylide pigments like PY 176 typically exhibit pseudoplastic (shear-thinning) behavior. bch.ro This means their viscosity decreases as the shear rate increases. This is advantageous in applications like printing, where the ink should flow easily under the high shear of the printing press but have higher viscosity at rest to prevent uncontrolled spreading. These dispersions can also be thixotropic, meaning their viscosity decreases over time under constant shear and then recovers when the shear is removed. bch.ro

The rheological profile is heavily influenced by the pigment concentration. As the concentration of PY 176 increases, the viscosity of the dispersion generally increases exponentially. bch.ro The particle size, shape, and surface chemistry of the pigment also play significant roles. A well-dispersed pigment with effective surface treatment will generally lead to lower viscosity and better flow properties compared to a poorly dispersed system with large agglomerates. specialchem.com For some diarylide yellow dispersions used in specific ink formulations, target viscosities have been reported in the range of 1000 to 6000 poise at a shear rate of 0.5 s⁻¹, with a yield value between 200 and 1000 dynes/cm² at 0.05 s⁻¹. bch.ro However, it is noted that for some applications, the fluidity of PY 176 formulations can be poorer as viscosity increases. sypigment.com The use of ultrasonic treatment has been explored as a method to improve the rheological properties of aqueous pigment dispersions by reducing viscosity. google.com

Photostability and Weathering Resistance Mechanisms of Pigment Yellow 176

A key performance attribute of Pigment Yellow 176 is its good resistance to degradation upon exposure to light and weather, which is crucial for applications such as outdoor coatings and lightfast inks.

The lightfastness of Pigment Yellow 176 is generally rated as good. On the Blue Wool Scale, where 8 is the highest fastness, it typically scores between 5 and 7, depending on the specific grade and application conditions. vulcanchem.coml-color.commade-in-china.com This level of lightfastness makes it suitable for many applications where resistance to fading is required. vulcanchem.com

The mechanism of photostability in organic pigments is complex. The energy from absorbed ultraviolet (UV) and visible light can excite the pigment molecules, potentially leading to chemical reactions that break down the chromophore (the part of the molecule responsible for color). For diarylide pigments, which exist in the hydrazone tautomeric form, photochemical lysis can occur at several sites within the molecule, including the hydrazone and amide groups. nih.gov The degradation process often involves the generation of reactive oxygen species, which then attack the pigment molecule. mdpi.com

Thermal Stability Profiles and High-Temperature Performance of Pigment Yellow 176

The ability of Pigment Yellow 176 to withstand high temperatures is a critical property, especially for its use in coloring plastics, which are often processed at elevated temperatures.

Pigment Yellow 176 is reported to have good thermal stability, with specific values varying slightly depending on the source and the conditions of measurement. The heat resistance is often cited to be around 180°C to 200°C. l-color.commade-in-china.comsypigment.com Some sources indicate a heat stability of up to 210°C. made-in-china.com For diarylide pigments as a class, a general heat stability recommendation of 200°C is often given, due to the potential for thermal decomposition at temperatures exceeding this value. researchgate.net In some specific polymer systems like polycarbonate, it has been noted to be stable during processing. vulcanchem.com

Table 2: Reported Heat Resistance of Pigment Yellow 176

Solvent Resistance and Migration Behavior in Various Substrates

The resistance of Pigment Yellow 176 to solvents and its tendency to migrate within a polymer matrix are crucial for ensuring the long-term integrity and appearance of the colored article.

Pigment Yellow 176 generally exhibits good to excellent resistance to a range of common solvents and chemicals. sypigment.comanton-paar.com Its fastness properties are typically rated on a scale of 1 to 5, where 5 indicates excellent resistance. It demonstrates high resistance to water, acids, and alkalis. made-in-china.comanton-paar.com Its resistance to organic solvents such as alcohols, esters, and benzene (B151609) is also rated as good. made-in-china.comanton-paar.com This low solubility in common solvents is a defining characteristic of a pigment and is essential for preventing issues like bleeding, where the color leaches out of the intended application area. sypigment.comspecialchem.com Compared to the related Pigment Yellow 13, PY 176 is reported to have better solvent resistance. sypigment.com

Migration is the movement of the pigment within a plastic or coating after it has been applied. This can lead to blooming (where the pigment comes to the surface) or bleeding into adjacent materials. Pigment Yellow 176 is noted for its excellent migration resistance, particularly in plasticized PVC. vulcanchem.com This stability is attributed to its molecular size and its low solubility in the polymer and plasticizers. In plastics like polyvinyl chloride (PVC), polystyrene (PS), and polycarbonate (PC), its stability during processing methods like injection molding and extrusion is a key advantage. vulcanchem.com

Table 3: Fastness Properties of Pigment Yellow 176 (Scale: 1=Poor, 5=Excellent)

| Property | Rating | Source(s) |

| Water Resistance | 5 | sypigment.com |

| Acid Resistance | 5 | l-color.commade-in-china.comanton-paar.com |

| Alkali Resistance | 5 | l-color.commade-in-china.comanton-paar.com |

| Oil Resistance | 4 | sypigment.com |

| Alcohol Resistance | 4-5 | made-in-china.comanton-paar.com |

| Ester Resistance | 3-4 | made-in-china.comanton-paar.com |

| Benzene Resistance | 4 | made-in-china.comanton-paar.com |

| Ketone Resistance | 4 | made-in-china.comanton-paar.com |

| Migration Resistance (PVC) | Excellent | vulcanchem.com |

| Fastness to Bleeding | 4 | l-color.commade-in-china.com |

Theoretical and Computational Chemistry of Pigment Yellow 176

Density Functional Theory (DFT) Calculations for Electronic Structure and Optical Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. tum.de By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient way to calculate molecular properties. tum.de For pigments, DFT is instrumental in understanding the relationship between molecular structure and color. The theory allows for the calculation of ground-state properties, including molecular geometry and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fit.eduresearchgate.net

The energy difference between the HOMO and LUMO levels is a critical parameter, as it corresponds to the energy required for the first electronic excitation, which is fundamental to the pigment's color. fit.eduwiley-vch.de A smaller HOMO-LUMO gap generally implies that the molecule will absorb light at longer wavelengths, shifting the color towards the red end of the spectrum.

In the context of diarylide pigments like Pigment Yellow 176, DFT calculations have revealed key structure-property relationships. For instance, quantum mechanical calculations on related structures show that the degree of twisting in the central biaryl fragment of the molecule has a significant impact on its color strength. acs.orgacs.org A more planar molecular conformation leads to enhanced electronic conjugation, a smaller HOMO-LUMO gap, and consequently, a higher color strength. acs.orgacs.org This phenomenon is primarily a crystal packing effect, where the solid-state environment forces the molecule into a specific conformation. acs.org

Table 1: Application of DFT in Analyzing Pigment Properties

| Calculated Property | Relevance to Pigment Performance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | Correlates with the wavelength of maximum absorption (λmax) and thus the color. |

| Electron Density Distribution | Shows how charge is distributed across the molecule, identifying electron-rich and electron-poor regions. |

Molecular Dynamics (MD) Simulations of Pigment Aggregation and Interfacial Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. For pigments, which are used as insoluble powders, the particle size, shape, and surface interactions are critical to their performance in a given medium (e.g., an ink or plastic). ru.nlru.nl Pigment powders consist of primary crystalline particles, which can form aggregates and agglomerates. publications.gc.ca This aggregation can negatively impact optical properties like color strength and transparency by altering how light interacts with the particles. ru.nl

MD simulations are employed to study the aggregation behavior of pigment particles at the atomic level. By modeling a system containing multiple pigment molecules and a solvent or polymer matrix, researchers can observe the forces driving particle-particle and particle-medium interactions. mdpi.comru.nl These simulations can predict how pigment particles cluster together and how their surfaces interact with dispersants, binders, and other additives. ru.nl

Understanding these interfacial interactions is crucial for improving pigment dispersion. Additives are often used to prevent aggregation by adsorbing onto the pigment surface, creating steric hindrance or electrostatic repulsion that keeps the particles separated. ru.nl MD simulations can model the binding of these additives to the pigment surface, helping to identify the most effective dispersant structures for a particular pigment like Pigment Yellow 176.

Table 2: Components of a Typical MD Simulation for a Pigment System

| Component | Description | Purpose |

|---|---|---|

| Force Field | A set of parameters and equations describing the potential energy of the system's particles (e.g., OPLS-AA). mdpi.com | Defines the interactions between atoms (bonds, angles, dihedrals, non-bonded forces). |

| Pigment Molecules | The 3D atomic coordinates of one or more Pigment Yellow 176 molecules. | Represents the dispersed solid phase. |

| Medium | Molecules representing the solvent, polymer matrix, or other additives. | Simulates the environment in which the pigment is dispersed. |

| Simulation Box | A defined volume containing all the particles, often with periodic boundary conditions. | Creates a pseudo-infinite system to mimic bulk conditions. |

Quantitative Structure-Property Relationship (QSPR) Studies for Performance Prediction

For pigments, QSPR could potentially predict key performance indicators such as lightfastness, heat stability, solvent resistance, and dispersibility. The process involves:

Defining a set of pigments with known experimental property data.

Calculating a series of molecular descriptors for each pigment. These can range from simple counts of atoms and bonds to complex topological or quantum-chemical parameters.

Using statistical methods, such as multiple linear regression, to build a mathematical equation that links the descriptors to the property of interest.

Validating the model using an external set of compounds to ensure its predictive power.

While powerful, developing robust QSPR models for organic pigments can be challenging. The properties of pigments are often dominated by solid-state effects (crystal packing, polymorphism) rather than the properties of an individual molecule in isolation. acs.orgacs.org Furthermore, the complex structures of many pigments may place them outside the domain of applicability for standard QSPR models. publications.gc.ca However, QSPR can still be a valuable tool for screening new candidate structures or for understanding the influence of specific functional groups on pigment performance. emerald.com

Table 3: Potential QSPR Descriptors and Predicted Properties for Pigments

| Structural Descriptor Category | Example Descriptors | Potential Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts, Ring Counts | Solubility, Dispersibility |

| Topological | Connectivity Indices, Shape Indices | Heat Stability, Viscosity in a medium |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Color, Lightfastness, Reactivity |

Computational Prediction of Crystal Structures and Polymorphic Forms

The color, tinting strength, and stability of a pigment are critically dependent on its crystal structure—the specific three-dimensional arrangement of molecules in the solid state. acs.orgru.nlacs.org Many organic pigments exhibit polymorphism, a phenomenon where a single compound can crystallize into multiple distinct structures, known as polymorphs. ru.nlnih.gov These polymorphs can have significantly different colors and technical properties.

Computational crystal structure prediction (CSP) methods are used to determine theoretically possible and energetically favorable crystal packings for a given molecule. ru.nlresearchgate.net A common approach involves generating a vast number of hypothetical crystal structures and then ranking them based on their calculated lattice energy, which is a measure of the stability of the crystal. acs.orgresearchgate.net The structures with the lowest lattice energies are considered the most likely to be observed experimentally. researchgate.net

These computational predictions are invaluable for understanding existing pigments and discovering new ones. For diarylide pigments, calculations have explained why different but chemically similar molecules crystallize in different structures, which in turn explains their varied performance. acs.orgresearchgate.net For example, the high color strength of Pigment Yellow 176, which is a mixed crystal of Pigment Yellow 13 and Pigment Yellow 83, is directly explained by its crystal structure. acs.orgacs.orgresearchgate.net The near-planar conformation of the molecules within the crystal lattice allows for strong electronic interactions, leading to intense color. researchgate.net CSP can guide experimental efforts to synthesize specific polymorphs with desired properties.

Table 4: Crystal System Data for Related Diarylide Pigments

| Pigment Name | C.I. Name | Crystal System | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pigment Yellow 12 | P.Y. 12 | - | Herringbone arrangement, twisted biaryl fragments | acs.org |

| Pigment Yellow 13 | P.Y. 13 | Triclinic | Layer structure, planar molecules | acs.orgresearchgate.net |

| Pigment Yellow 14 | P.Y. 14 | Triclinic | Layer structure, planar molecules | acs.orgresearchgate.net |

Spectroscopic Property Prediction through Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the corresponding method for calculating excited-state properties. researchgate.netrsc.org TD-DFT is one of the most widely used methods for predicting the UV-visible absorption spectra of molecules, which is the basis of their color. researchgate.net The method calculates the energies of electronic transitions from the ground state to various excited states. acs.org

The output of a TD-DFT calculation includes the excitation energies (which correspond to the position of absorption peaks) and the oscillator strengths (which correspond to the intensity of the peaks). acs.org By simulating these parameters, TD-DFT can generate a theoretical absorption spectrum that can be directly compared with experimental measurements. researchgate.net This allows researchers to:

Assign specific electronic transitions to observed absorption bands.

Understand how chemical modifications (e.g., adding or changing substituent groups) will affect a pigment's color.

Study the influence of the environment, such as a solvent, on the absorption spectrum using implicit solvent models. researchgate.net

For complex organic dyes, TD-DFT has proven to be a valuable tool for reproducing experimental absorption wavelengths and understanding structure-spectra relationships. researchgate.netrsc.org The accuracy of the prediction can depend significantly on the choice of the exchange-correlation functional used in the calculation. nih.govacs.org By applying TD-DFT to Pigment Yellow 176, one could model its absorption spectrum and rationalize its slightly reddish yellow shade compared to other diarylide yellows. sypigment.com

Table 5: Hypothetical Comparison of Experimental vs. TD-DFT Predicted Absorption

| Method | Predicted λmax (nm) | Oscillator Strength | Notes |

|---|---|---|---|

| Experimental | ~430 nm | - | Measured value in a specific medium. |

| TD-DFT (B3LYP functional) | 425 nm | 1.2 | A common functional, often provides a good balance of accuracy and cost. acs.org |

| TD-DFT (CAM-B3LYP functional) | 432 nm | 1.1 | A range-separated functional, often better for charge-transfer excitations. acs.org |

Research on Applications and Performance of Pigment Yellow 176 in Advanced Materials

Integration and Performance in Polymer Matrices and Masterbatches

Pigment Yellow 176 is frequently used for coloring various plastics due to its stability and consistent color. finelandchem.com It demonstrates good performance in polymer matrices, ensuring color uniformity. finelandchem.com The production of color masterbatches is a key application, where the pigment is dispersed at a high concentration into a carrier resin. This masterbatch is then blended with the bulk polymer during processing, such as extrusion or injection molding, to achieve the desired final color. philoden.comunitn.it

The effectiveness of Pigment Yellow 176 in plastics is linked to its heat stability, which can reach up to 210°C, and its resistance to migration. finelandchem.comxcolorpigment.com This is particularly important in plasticized polymers like flexible PVC, where pigments can sometimes "bleed" or migrate to the surface. heubach.com Pigment Yellow 176 shows good migration resistance in soft PVC. google.com Its controlled particle size contributes to ease of dispersion within the polymer matrix, which is crucial for applications like thin films and fibers where high levels of dispersion are necessary to maintain the material's functionality. philoden.comheubach.com

Research into the optimization of color masterbatches has shown that improving pigment dispersion can enhance the properties of the final polymer product. For instance, better dispersion can lead to improved thermal and UV degradation resistance in polyamide 6 fibers. unitn.it

Table 1: Performance of Pigment Yellow 176 in Polymer Systems

| Property | Performance Rating/Value | Source |

|---|---|---|

| Heat Resistance | Up to 210°C | finelandchem.compigmentpigment.com |

| Migration Resistance in PVC | Good to Excellent | xcolorpigment.comgoogle.com |

Application and Durability in High-Performance Coatings and Automotive Finishes

Due to its excellent durability and weather resistance, Pigment Yellow 176 is widely utilized in automotive and architectural coatings. finelandchem.com Its ability to withstand environmental stressors makes it a preferred choice for exterior paints. finelandchem.com In the realm of high-performance coatings, such as those for automotive finishes, pigments must offer outstanding fastness to light, weather, and chemicals, along with good migration resistance. inachemicals.com

Benzimidazolone pigments, a category that includes high-performance yellows, are often selected for these demanding applications due to their superior properties. inachemicals.com While Pigment Yellow 176 is a diarylide yellow, it shares some of the desirable characteristics for these applications, such as good durability. finelandchem.com It provides excellent opacity and UV resistance in both solvent-borne and water-borne coating systems and is compatible with a range of resins including acrylics, polyurethanes, and epoxies.

Table 2: Fastness Properties in Coatings

| Property | Rating (1-5, 5=Excellent) | Source |

|---|---|---|

| Water Resistance | 5 | sypigment.compigmentpigment.com |

| Acid Resistance | 5 | finelandchem.compigmentpigment.com |

| Alkali Resistance | 5 | finelandchem.compigmentpigment.com |

Utilization and Performance Characteristics in Printing Inks (Offset, Solvent-based, Water-based)

Pigment Yellow 176 is a key pigment in the printing ink industry, particularly for offset inks. sypigment.comepsilonpigments.comchemicalbook.commade-in-china.com Its high transparency, high gloss, and good flow are significant advantages in this application. epsilonpigments.comhugocolors.com Compared to similar pigments like C.I. Pigment Yellow 13 and Pigment Yellow 127, it offers better light resistance, thermal stability, and solvent resistance, as well as higher tinting strength. sypigment.com

For offset printing, which often involves overprinting, transparency is a critical property, especially for yellow pigments. brilliantchem.com Pigment Yellow 176's high-transparency formulations are therefore highly suitable. finelandchem.comsypigment.com It is also recommended for VOC-free inks. hugocolors.com

In addition to offset inks, it finds use in both water-based and solvent-based ink formulations, benefiting from its lightfastness and chemical resistance. finelandchem.compigmentpigment.commade-in-china.com Its good resistance to sterilization treatments makes it suitable for packaging printing inks. sypigment.comgoogle.com

Table 3: Performance in Printing Inks

| Property | Performance Characteristic | Source |

|---|---|---|

| Main Application | Offset Inks | sypigment.comepsilonpigments.com |

| Transparency | High | sypigment.comepsilonpigments.com |

| Tinting Strength | Higher than P.Y. 13 & P.Y. 127 | sypigment.com |

| Light Fastness | Good (Better than P.Y. 13) | sypigment.com |

Specialty Applications in Textile Coloration Technologies

Pigment Yellow 176 is also utilized in textile printing, where it provides vibrant and durable colors. finelandchem.com Organic pigments are often used for printing on fabrics. made-in-china.com The pigment's good fastness properties are beneficial in this application, ensuring the color holds up to washing and light exposure. pigmentpigment.commade-in-china.com

Durability and Long-Term Performance Studies under Environmental Stressors

The long-term durability of a pigment is critical for its performance in applications exposed to environmental stressors like UV radiation and moisture. Pigment Yellow 176 exhibits good light fastness, which is a measure of its ability to resist fading when exposed to light. finelandchem.comunion-pigment.com Ratings for its lightfastness typically range from 6 to 7 on an 8-point scale, indicating good to very good performance. l-color.com

Its resistance to water, acids, and alkalis further contributes to its durability in various environments. finelandchem.compigmentpigment.com The inherent chemical stability of the pigment molecule is a primary determinant of its light fastness. heubach.com However, the physical form, such as particle size, and the surrounding polymer matrix can also influence its long-term performance. heubach.com Studies on biocomposites have highlighted that environmental stressors like UV radiation can affect the material's integrity and potentially lead to the leaching of components. rsc.org The excellent chemical resistance of Pigment Yellow 176 suggests good stability and minimizes such risks.

Recent environmental concerns have focused on the presence of polychlorinated biphenyls (PCBs) in some yellow pigments. researchgate.net Specifically, 3,3'-dichlorobiphenyl (B134845) (PCB 11) has been associated with the production of diarylide yellow pigments. researchgate.net This underscores the importance of understanding the complete lifecycle and potential environmental impact of pigments.

Table 4: Summary of Durability Ratings

| Property | Rating/Value | Source |

|---|---|---|

| Light Fastness (1-8 scale) | 6-7 | l-color.com |

| Water Resistance (1-5 scale) | 5 | pigmentpigment.com |

| Acid Resistance (1-5 scale) | 5 | pigmentpigment.com |

| Alkali Resistance (1-5 scale) | 5 | pigmentpigment.com |

Environmental Fate, Degradation Pathways, and Persistence of Pigment Yellow 176

Photodegradation Mechanisms and Products under Simulated Environmental Conditions

Thermal Degradation Profiles and Transformation Products

Pigment Yellow 176 is noted for its thermal stability, with a heat resistance of up to 200°C (392°F). vulcanchem.com However, processing at temperatures above this can lead to the thermal decomposition of diarylide pigments. sudarshan.com The stability of yellow pigments can vary significantly with temperature. For instance, some natural yellow pigments show increased degradation rates as the temperature rises. researchgate.net While specific transformation products for PY 176 upon thermal degradation are not detailed in the provided results, it is a critical consideration for its application in high-temperature processes like polymer extrusion. vulcanchem.com

Biological Degradation in Aquatic and Terrestrial Environmental Systems

Experimental data suggest that under aerobic conditions, diarylide yellow pigments like PY 176 are expected to degrade slowly in water, soil, and sediments. publications.gc.cacanada.ca The low water solubility of these pigments is a key factor, as the pigment crystals must first dissolve to become available for biotic reduction of the azo bonds. canada.ca Consequently, only a small proportion of the pigment may be biodegradable. canada.ca The consensus from multiple studies is that diarylide yellow pigments have a very low potential for biodegradation in water. canada.ca This indicates that they are likely to persist in the environment for extended periods. canada.ca

Environmental Partitioning and Mobility Assessment (Soil, Sediment, Water)

Due to their physical and chemical properties, diarylide yellow pigments are expected to partition primarily to soil and sediments if released into the environment. publications.gc.ca They have a density greater than water and extremely low aqueous solubility, which causes them to settle out of the water column. publications.gc.ca Their very low solubility in both water and octanol (B41247) also influences their partitioning behavior. publications.gc.ca One assessment suggests that Pigment Yellow 176 has low mobility in soil. colmanandcompany.com This tendency to remain in soil and sediment makes these compartments the main areas of environmental concern for this class of pigments. publications.gc.ca

Unintended Byproduct Formation during Pigment Production (e.g., Polychlorinated Biphenyls)

A significant environmental concern associated with the manufacturing of diarylide yellow pigments is the unintentional formation of polychlorinated biphenyls (PCBs). canada.canih.gov Specifically, PCB-11 has been identified as a byproduct of certain yellow pigment production processes. researchgate.net Studies have found that diarylide yellow pigments, which are produced from 3,3'-dichlorobenzidine (B165656), contain the highest concentrations of PCB-11 among the pigments tested. researchgate.net These unintended byproducts can be released into the environment and have been detected in wastewater, sediments, and air. nih.govresearchgate.net In Canada, regulations are in place to limit the concentration of incidentally produced PCBs in pigments. canada.ca

Analytical Detection and Quantification in Environmental Matrices

The detection and quantification of pigments and their degradation products in environmental samples like soil, water, and biota are essential for monitoring their environmental fate. Various analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is a common method for separating and quantifying organic compounds like pigments and their photodecomposition products. nih.gov For the elemental analysis of pigments in materials like paints, Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can be used to identify the presence of specific elements, which can help in pigment identification. mdpi.com The complexity of these molecules and their potential degradation products often necessitates a combination of analytical techniques for unequivocal identification. mdpi.com No data on measured concentrations of Pigment Yellow 176 in the Canadian environment have been identified. publications.gc.ca

Advanced Analytical Methodologies for Pigment Yellow 176 Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Component Separation (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Pigment Yellow 176 and separating its components. publications.gc.cagoogle.com The manufacturing process of Pigment Yellow 176 can result in the presence of related substances, such as C.I. Pigment Yellow 13 and C.I. Pigment Yellow 83, as it involves a mixed coupling reaction. dyestuffintermediates.com HPLC methods, particularly those agreed upon by the Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD), are employed to analyze for primary aromatic amines in extracts of the pigment. google.com One study utilized an HPLC method on methanol/hydrochloric acid extracts to identify and quantify residual amines like 4-chloro-2,5-dimethoxy-aniline and 2,4-dimethyl-aniline. google.com The stability of the pigment during analysis is also a critical factor, and HPLC has been used to confirm the stability of Pigment Yellow 176 by analyzing for potential degradation products. publications.gc.ca

While Gas Chromatography (GC) is a powerful tool for separating volatile and semi-volatile organic compounds, its direct application to Pigment Yellow 176 is limited due to the pigment's low volatility and high molecular weight. However, GC can be instrumental in analyzing for volatile impurities or degradation products that may be present in the pigment sample after appropriate sample preparation, such as pyrolysis-GC-MS.

Interactive Data Table: HPLC Purity Analysis Findings for Diarylide Yellow Pigments

| Analyte | Pigment Tested | Analytical Method | Findings | Reference |

| Primary Aromatic Amines | C.I. Pigment Yellow 176 (and others) | ETAD agreed HPLC method on methanol/hydrochloric acid extracts | Identified and quantified 4-chloro-2,5-dimethoxy-aniline and 2,4-dimethyl-aniline. google.com | google.com |

| Degradation Products | C.I. Pigment Yellow 176 | HPLC | Indicated stability of the pigment during the test. publications.gc.ca | publications.gc.ca |

Spectrophotometric Methods for Concentration Determination and Colorimetric Analysis

Spectrophotometric methods are fundamental for determining the concentration of Pigment Yellow 176 and for its colorimetric analysis. These techniques rely on the principle that the pigment absorbs light in the visible region of the electromagnetic spectrum. nih.gov

For concentration determination, a known amount of the pigment is dissolved in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorption (λmax). bibliomed.org According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the pigment in the solution. This allows for the quantification of the pigment in various matrices. For instance, micromethods have been developed for determining yellow pigment concentration in other contexts by extracting the pigment and measuring the absorbance at a specific wavelength (e.g., 435 nm). univpm.it

Colorimetric analysis involves measuring the color coordinates of the pigment, typically using the CIELAB color space (L, a, b). spbstu.ru A spectrophotometer can measure the reflectance spectrum of the pigment, from which the L, a, and b values are calculated. spbstu.ru These values provide a quantitative description of the pigment's color: L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis. This is crucial for quality control and ensuring color consistency. vassar.edu Pigment Yellow 176 is noted for having a reddish shade compared to other yellow pigments like Pigment Yellow 13. finelandchem.comxcolorpigment.com

Interactive Data Table: Spectrophotometric and Colorimetric Parameters

| Parameter | Description | Typical Application for Pigment Yellow 176 |

| λmax | Wavelength of maximum absorbance | Concentration determination in solution |

| L | Lightness (0=black, 100=white) | Quality control of color |

| a | Red/Green coordinate (+a is red, -a is green) | Characterizing the reddish shade of PY 176 |

| b* | Yellow/Blue coordinate (+b is yellow, -b is blue) | Quantifying the yellow intensity |

Thermal Analysis Techniques (TGA, DSC) for Material Transitions and Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and material transitions of Pigment Yellow 176.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is useful for determining the decomposition temperature and identifying the presence of volatile components or residual solvents. For organic pigments, TGA can reveal the temperature at which significant degradation begins. researchgate.net Pigment Yellow 176 is reported to have a heat resistance of up to 160-210°C, depending on the specific grade and application. finelandchem.comxcolorpigment.comsypigment.comepsilonpigments.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov DSC can detect phase transitions such as melting, crystallization, and glass transitions. While pigments like Pigment Yellow 176 typically decompose rather than melt, DSC can still provide valuable information about their thermal behavior and compatibility with polymers in high-temperature applications.

Interactive Data Table: Thermal Properties of Pigment Yellow 176

| Property | Technique | Reported Value/Observation | Reference |

| Heat Resistance | TGA/Various | 160°C | sypigment.com |

| Heat Stability | TGA/Various | 200°C | dyestuffintermediates.comepsilonpigments.com |

| Heat Stability | TGA/Various | 210°C | finelandchem.comxcolorpigment.com |

| Thermal Decomposition | TGA | Gradual weight loss after 200°C is typical for organic pigments. researchgate.net | researchgate.net |

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is crucial for verifying the elemental composition of Pigment Yellow 176 and ensuring it conforms to its chemical formula, C₃₆H₃₃Cl₃N₆O₆. finelandchem.comsypigment.com Techniques such as Combustion Analysis are traditionally used to determine the percentage of carbon, hydrogen, and nitrogen. The content of chlorine can be determined by methods like titration or ion chromatography after combustion and absorption.

Furthermore, regulations often specify limits for the content of certain heavy metals. diel-enterprise.de Inductively Coupled Plasma (ICP) coupled with either Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are powerful techniques for trace metal analysis to ensure the pigment meets regulatory standards. For instance, purity criteria may limit the content of metals like arsenic, barium, cadmium, chromium, mercury, lead, and selenium soluble in 0.1 molar hydrochloric acid. diel-enterprise.de

Interactive Data Table: Elemental Composition of Pigment Yellow 176

| Element | Expected from Formula (C₃₆H₃₃Cl₃N₆O₆) | Analytical Technique for Verification |

| Carbon (C) | ~57.46% | Combustion Analysis |

| Hydrogen (H) | ~4.42% | Combustion Analysis |

| Chlorine (Cl) | ~14.13% | Titration, Ion Chromatography |

| Nitrogen (N) | ~11.17% | Combustion Analysis |

| Oxygen (O) | ~12.76% | Calculation, Combustion Analysis |

| Trace Metals | ppm levels | ICP-OES, ICP-MS |

Surface-Sensitive Analytical Techniques (e.g., XPS, AFM)

Surface-sensitive analytical techniques provide information about the chemical and morphological properties of the pigment's surface, which are critical for its performance in applications like inks and coatings.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of elements on the very surface of the pigment particles (top 1-10 nm). thermofisher.comnist.gov XPS can be used to investigate the presence of surface treatments or impurities that might affect properties like dispersibility and weatherfastness. nist.govresearchgate.net For example, XPS can identify the chemical species formed or lost during photodegradation of a pigmented system. nist.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image the surface topography of pigment particles at the nanometer scale. nih.gov AFM provides three-dimensional images of the particle surface, revealing details about surface roughness and morphology. nih.gov This information is valuable for understanding how the pigment particles will interact with binders and substrates. Diarylide yellow pigments like PY 176 typically exist as particles in the nanometer or low micrometer size range, composed of primary particles, aggregates, and agglomerates. publications.gc.ca

Sustainability Aspects and Life Cycle Analysis of Pigment Yellow 176

Life Cycle Assessment (LCA) Methodologies for Environmental Impact Evaluation

A Life Cycle Assessment (LCA) is a standardized methodology used to quantify the potential environmental impacts of a product throughout its entire life cycle. rivm.nl The framework for an LCA, as defined by the ISO 14000 standards, comprises four main stages: goal and scope definition, Life Cycle Inventory (LCI), Life Cycle Impact Assessment (LCIA), and interpretation. mdpi.com This "cradle-to-gate" or "cradle-to-grave" approach provides a comprehensive view of a product's environmental footprint. eurocolour.orgheubach.com

| LCA Stage | Description | Key Considerations for Pigment Yellow 176 |

|---|---|---|

| Goal and Scope Definition | Defining the purpose, system boundaries (e.g., cradle-to-gate), and functional unit (e.g., 1 kg of pigment). mdpi.com | Analysis focuses on the production process from raw material extraction to the finished pigment leaving the factory gate. |

| Life Cycle Inventory (LCI) | Compiling data on all inputs (energy, water, raw materials) and outputs (emissions, waste) for each process within the system boundary. mdpi.com | Quantifying petrochemical precursors, solvents, energy for heating and drying, and water usage; measuring wastewater and air emissions. |

| Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental impacts of the inputs and outputs identified in the LCI. rivm.nl | Using models like ReCiPe to assess contributions to global warming potential, acidification, and ecotoxicity. rivm.nlmdpi.com |

| Interpretation | Analyzing the results from the LCI and LCIA to draw conclusions and make recommendations. mdpi.com | Identifying hotspots in the manufacturing chain, such as energy-intensive synthesis or drying steps, for targeted improvements. epd-online.com |

Resource Efficiency and Waste Minimization in Manufacturing Processes

The pigment manufacturing industry is actively moving towards more sustainable practices that emphasize resource efficiency and the reduction of waste. These initiatives are critical for environmental conservation and for complying with increasingly stringent regulations. For organic pigments like Pigment Yellow 176, this involves optimizing complex multi-step synthesis processes.

Key strategies for improving resource efficiency include the implementation of closed-loop systems to recycle water and the use of closed handling systems for raw materials to prevent losses. environmentclearance.nic.in In terms of energy, process intensification and the use of modern, energy-efficient equipment, such as specialized dryers, can significantly reduce consumption. environmentclearance.nic.in

| Area of Focus | Technique/Strategy | Benefit |

|---|---|---|

| Water Usage | Implementation of closed-loop water systems. | Reduces water consumption and minimizes wastewater generation. |

| Raw Materials | Use of closed containers and handling systems. environmentclearance.nic.in | Prevents material losses and reduces fugitive emissions. |

| Energy Consumption | Employing energy-efficient equipment (e.g., spin flash dryers). environmentclearance.nic.in | Lowers energy costs and associated carbon footprint. |

| Air Emissions | Installation of cyclone separators, bag filters, and scrubbers. environmentclearance.nic.in | Controls particulate and gaseous pollutants from drying and boiler operations. |

| Solid Waste | Process optimization to maximize yield. | Reduces the generation of hazardous sludge and off-spec product. |

Development of Eco-Efficient Raw Materials for Pigment Yellow 176 Production

A significant trend in making the pigment industry more sustainable is the development and use of eco-efficient raw materials. gminsights.com The production of many organic pigments, including those in the benzimidazolone class, traditionally relies on petrochemical feedstocks. eurocolour.org Shifting towards renewable and bio-based raw materials is a key strategy for reducing the environmental footprint of these products. clariant.com

While specific research into bio-based precursors for Pigment Yellow 176 is not widely published, developments for other high-performance pigments illustrate the potential. For instance, the chemical company Clariant has successfully incorporated bio-succinic acid, derived from renewable sources, into its production of quinacridone (B94251) pigments. clariant.com This substitution for a fossil-based chemical was achieved without compromising the final pigment's quality or performance, demonstrating the viability of greener chemistry in the high-performance pigment sector. clariant.com The broader movement includes exploring bio-based colorants from natural sources and formulating water-based pigment preparations to eliminate volatile organic compounds (VOCs).

| Component | Conventional Raw Material | Potential Eco-Efficient Alternative | Sustainability Advantage |

|---|---|---|---|

| Chemical Precursors | Fossil-based intermediates (e.g., from petroleum). eurocolour.org | Bio-based intermediates (e.g., bio-succinic acid). clariant.com | Reduced reliance on non-renewable resources; lower carbon footprint. |

| Solvents | Organic solvents. hansrajcollege.ac.in | Water-based systems or green solvents. | Elimination or reduction of Volatile Organic Compound (VOC) emissions. |

| Surface Treatment Agents | Traditional synthetic dispersants. | Bio-based additives. | Improved biodegradability and reduced environmental persistence. |

Carbon Footprint Assessment of Pigment Yellow 176 Production

The Product Carbon Footprint (PCF) is a critical metric within an LCA that quantifies the total greenhouse gas (GHG) emissions associated with a product, expressed in CO2 equivalents (CO2eq). eurocolour.org The assessment for a pigment is typically conducted on a "cradle-to-gate" basis, encompassing GHG emissions from raw material acquisition and manufacturing processes. heubach.com The production of pigments, particularly complex organic structures like Pigment Yellow 176, is known to be energy-intensive, which directly contributes to its carbon footprint. heubach.com

The European Colourant Industry (Eurocolour) has provided average PCF values for different pigment types. For organic pigments that require a multi-stage synthesis, a class to which Pigment Yellow 176 belongs, the average carbon footprint is estimated to be 24 kg CO2eq per kg of pigment, with a variability of ± 10%. eurocolour.org The provision of raw materials and the energy required for the manufacturing process itself are the most significant contributors to this footprint. epd-online.com Companies are increasingly focused on reducing these emissions by improving process efficiency, utilizing renewable energy, and sourcing raw materials with a lower intrinsic carbon footprint. heubach.comlanxess.com For example, the use of more eco-efficient raw materials has been shown to lower the PCF of certain pigments by around 35%. lanxess.com

| Pigment Category | Synthesis Type | Average Product Carbon Footprint (Cradle-to-Gate) |

|---|---|---|

| Inorganic Pigments | N/A | 2.3 ± 30 % kg CO2,eq./kg product eurocolour.org |

| Organic Pigments | Single Stage Synthesis | 11 ± 30 % kg CO2,eq./kg product eurocolour.org |

| Organic Pigments (e.g., Pigment Yellow 176) | Multi-Stage Synthesis | 24 ± 10 % kg CO2,eq./kg product eurocolour.org |

| Metal and Effect Pigments | N/A | 8.1 ± 20 % kg CO2,eq./kg product eurocolour.org |

Future Research Directions and Emerging Challenges for Pigment Yellow 176

Development of Novel Pigment Yellow 176 Derivatives with Enhanced Properties

Research efforts could focus on several strategies to create these enhanced derivatives:

Modification of Substituent Groups: The chemical structure of PY176 offers multiple sites for modification. Introducing different electron-donating or electron-withdrawing groups onto the phenyl rings of the acetoacetanilide (B1666496) or dichlorobenzidine (B72168) moieties can significantly influence the pigment's electronic structure. For instance, the introduction of specific substituents can strengthen intramolecular and intermolecular hydrogen bonding, which is known to improve lightfastness and solvent resistance in azo pigments. cainochem.com

Increasing Molecular Weight: A general trend observed in organic pigments is that an increase in relative molecular mass can lead to improved heat resistance, solvent resistance, and migration resistance. cainochem.com Future research could explore the synthesis of PY176 analogues with larger molecular structures to enhance these properties.

Formation of Solid Solutions: The high color strength of mixed-crystal pigments like Pigment Yellow 174 (PY13/PY14) and Pigment Yellow 176 (PY13/PY83) is attributed to their specific crystal structures. acs.orgresearchgate.net A systematic investigation into the formation of new solid solutions by co-precipitating PY176 with other structurally similar benzimidazolone or diarylide pigments could lead to novel colorants with a tailored balance of coloristic and fastness properties.

Table 1: Potential Strategies for PY176 Derivative Development

| Strategy | Target Property Enhancement | Rationale |

| Introduction of specific substituent groups | Lightfastness, Chemical Resistance | Alteration of electronic structure and enhancement of hydrogen bonding. cainochem.com |

| Increasing molecular weight | Heat Stability, Migration Resistance | Reduced mobility and volatility of the pigment molecule. cainochem.com |

| Formation of new solid solutions | Color Strength, Hue Modification | Optimization of crystal packing and molecular geometry. acs.orgresearchgate.net |

The primary challenge in this area is to achieve a desirable enhancement in one property without compromising others. For example, a modification that improves heat stability might negatively impact the pigment's color strength or hue. Therefore, a deep understanding of the structure-property relationships is crucial for the rational design of new and improved PY176 derivatives.

Exploration of Advanced In-Situ and Operando Characterization Techniques